N-Benzyl-N-(oxetan-3-yl)oxetan-3-amine
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Overview
Description
N-Benzyl-N-(oxetan-3-yl)oxetan-3-amine is a chemical compound with the molecular formula C13H17NO2 and a molecular weight of 219.27958 g/mol . This compound features an oxetane ring, which is a four-membered cyclic ether, and a benzyl group attached to the nitrogen atom. The presence of the oxetane ring imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-(oxetan-3-yl)oxetan-3-amine typically involves the reaction of oxetane derivatives with benzylamine under specific conditions. One common method involves the use of oxetane-3-carboxylic acid derivatives, which are reacted with benzylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine . The reaction is carried out in an organic solvent such as dichloromethane at room temperature, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N-(oxetan-3-yl)oxetan-3-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxetane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the oxetane ring, where nucleophiles such as halides or amines replace the existing substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides (e.g., NaCl, KBr), amines (e.g., methylamine, ethylamine)
Major Products Formed
The major products formed from these reactions include various oxetane derivatives, amine derivatives, and substituted oxetanes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-Benzyl-N-(oxetan-3-yl)oxetan-3-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: It serves as a precursor for the development of biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine: Research into its potential therapeutic applications includes the development of novel drugs for treating various diseases.
Industry: The compound is utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mechanism of Action
The mechanism of action of N-Benzyl-N-(oxetan-3-yl)oxetan-3-amine involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, resulting in various biological effects. The benzyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of target molecules.
Comparison with Similar Compounds
N-Benzyl-N-(oxetan-3-yl)oxetan-3-amine can be compared with other similar compounds, such as:
N-Benzyloxetan-3-amine: This compound lacks the additional oxetane ring, resulting in different chemical properties and reactivity.
N-Benzyl-N-(oxetan-3-yl)amine: Similar structure but with variations in the substitution pattern on the oxetane ring.
Oxetan-3-ylamine: A simpler compound with only the oxetane ring and amine group, lacking the benzyl group.
The unique combination of the benzyl group and oxetane rings in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-benzyl-N-(oxetan-3-yl)oxetan-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-2-4-11(5-3-1)6-14(12-7-15-8-12)13-9-16-10-13/h1-5,12-13H,6-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOVILBGWKFWUBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)N(CC2=CC=CC=C2)C3COC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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